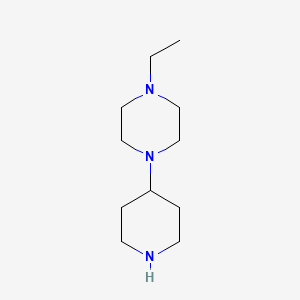

1-Ethyl-4-piperidin-4-ylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOXMSOKQNJLNEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292864 | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202991-77-3 | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202991-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-(4-piperidinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine, 1-ethyl-4-(4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

Foreword: The Strategic Importance of 1-Ethyl-4-piperidin-4-ylpiperazine in Modern Drug Discovery

The piperazine and piperidine moieties are foundational scaffolds in medicinal chemistry, renowned for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The compound this compound represents a key building block in the synthesis of numerous pharmacologically active agents. Its structural features, combining a lipophilic ethyl group with the basic nitrogens of the piperazine and piperidine rings, make it a versatile intermediate for developing novel therapeutics. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights. Our focus will be on a two-step synthesis commencing with a reductive amination, a cornerstone of modern amine synthesis, followed by a deprotection step. This approach is favored for its high efficiency, scalability, and control over product formation.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The key disconnection lies at the C-N bond between the piperidine and piperazine rings. This bond can be reliably formed through a reductive amination reaction between a piperidone precursor and a piperazine derivative. To ensure selectivity and prevent unwanted side reactions, particularly N-alkylation of the piperidine nitrogen, a protecting group strategy is indispensable. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Therefore, our forward synthesis will proceed via two main stages:

-

Reductive Amination: Reaction of N-ethylpiperazine with N-Boc-4-piperidone to form the protected intermediate, tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate.

-

Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

Figure 1: A high-level overview of the two-stage synthetic approach to this compound.

II. Experimental Protocols and Mechanistic Insights

Part A: Synthesis of tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate (Protected Intermediate)

The cornerstone of this synthesis is the reductive amination, a powerful and widely used method for the formation of C-N bonds.[1] This reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of N-Boc-4-piperidone and N-ethylpiperazine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a particularly effective reagent for this transformation as it is mild, selective for the reduction of iminium ions in the presence of ketones, and does not reduce the ketone starting material.[2]

Detailed Experimental Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and N-ethylpiperazine (1.1 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) as the solvent. The volume should be sufficient to dissolve the reactants, typically resulting in a 0.2-0.5 M solution.

-

Acid Catalyst: Add glacial acetic acid (1.0 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure protected intermediate.

| Reagent/Solvent | Molar Ratio | Key Function |

| N-Boc-4-piperidone | 1.0 | Ketone source |

| N-ethylpiperazine | 1.1 | Amine source |

| Sodium triacetoxyborohydride | 1.5 | Reducing agent |

| Glacial Acetic Acid | 1.0 | Catalyst |

| Dichloromethane | - | Solvent |

Table 1: Key Reagents and their Roles in the Reductive Amination Step.

Part B: Synthesis of this compound (Final Product)

The final step in the synthesis is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like DCM is a common and effective method for Boc deprotection. The reaction is generally clean and proceeds to completion at room temperature.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve the purified tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate (1.0 eq) in DCM in a round-bottom flask.

-

Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Purification: Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product into DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or distillation if necessary.

Figure 2: A step-by-step workflow for the synthesis of this compound.

III. Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the piperidine.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A purity of ≥95% is generally considered acceptable for research purposes.

| Analytical Technique | Expected Outcome |

| ¹H NMR | Signals corresponding to ethyl, piperazine, and piperidine protons with appropriate integrations and multiplicities. |

| ¹³C NMR | Peaks corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to [M+H]⁺. |

| HPLC | A single major peak indicating high purity. |

Table 2: Analytical Techniques for Product Characterization.

IV. Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

-

Trifluoroacetic Acid (TFA): A corrosive and toxic acid. Handle with extreme care, avoiding inhalation and skin contact.

-

Sodium triacetoxyborohydride: A moisture-sensitive and flammable solid. Handle in a dry environment.

V. Conclusion

The synthesis of this compound via a two-step sequence of reductive amination followed by Boc deprotection is a reliable and efficient method for producing this valuable building block. This guide has provided a detailed, step-by-step protocol, along with insights into the underlying chemical principles and necessary quality control measures. By following this guide, researchers and drug development professionals can confidently synthesize this compound for their research and development needs.

VI. References

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Pacific Northwest National Laboratory (PNNL), Richland, WA (United States).

-

Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from

-

Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade in review. Organic Process Research & Development, 16(6), 1156-1184.

-

Tarasov, A. V., Volkova, Y. A., & Vatsadze, S. Z. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(24), 12351-12419.

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-Ethyl-4-piperidin-4-ylpiperazine

A Senior Application Scientist's Perspective on a Novel Scaffold

Disclaimer: The following guide is a scientific postulation on the mechanism of action of 1-Ethyl-4-piperidin-4-ylpiperazine. As of the latest literature review, no direct pharmacological studies have been published on this specific compound. The insights and hypotheses presented herein are derived from extensive structure-activity relationship (SAR) data of structurally related piperazine and piperidine derivatives. This document is intended to serve as a foundational guide for researchers and drug development professionals to direct future empirical investigations.

Introduction: Unveiling a Potential CNS Modulator

The confluence of piperidine and piperazine rings within a single small molecule presents a compelling scaffold for central nervous system (CNS) drug discovery. This compound is a molecule of interest due to its structural resemblance to a multitude of pharmacologically active agents known to modulate key neurotransmitter systems. The piperazine and piperidine moieties are considered "privileged structures" in medicinal chemistry, frequently found in drugs targeting CNS disorders.[1][2] This guide will dissect the chemical architecture of this compound to postulate its mechanism of action, drawing upon established knowledge of related compounds. We will explore its potential interactions with dopaminergic and serotonergic pathways and propose a roadmap for its experimental validation.

Chemical Identity and Synthesis

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N₃ | [3] |

| Molecular Weight | 197.32 g/mol | [3] |

| CAS Number | 435341-92-7 (HCl salt) | [4] |

| Topological Polar Surface Area (TPSA) | 18.51 Ų | [4] |

| logP (octanol/water) | 0.7977 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 2 | [4] |

Postulated Synthesis Pathway

Caption: Postulated synthetic pathway for this compound.

The Pharmacological Significance of the Piperazine and Piperidine Scaffolds

The piperazine ring is a cornerstone in the design of CNS-active drugs, largely due to its ability to confer aqueous solubility and its versatile chemical reactivity.[2][7] It is a common pharmacophore in agents targeting dopamine and serotonin receptors.[7][8] Similarly, the piperidine moiety is prevalent in a wide array of pharmaceuticals and natural alkaloids, valued for its conformational rigidity and its role in establishing crucial interactions with biological targets.[2] The combination of these two rings in this compound suggests a potential for multi-target engagement within the CNS.

Postulated Mechanism of Action: A Multi-Target Hypothesis

Based on the extensive literature on arylpiperazine and substituted piperidine derivatives, we postulate that this compound is likely to exhibit affinity for dopamine and serotonin receptors.

Interaction with the Dopaminergic System

The N-substituted piperazine motif is a well-established pharmacophore for dopamine D2 and D3 receptors.[9][10] Many antipsychotic drugs, for instance, feature a piperazine ring that is thought to interact with a key aspartate residue in the transmembrane domain 3 (TM3) of these receptors. The ethyl group on the piperazine nitrogen of our target compound is a simple alkyl substitution, and its impact on receptor affinity and intrinsic activity would require empirical determination. Structure-activity relationship studies of phenothiazines have shown that piperazine-containing side chains can enhance antipsychotic potency, which is linked to dopamine receptor blockade.[11]

Hypothesis: this compound may act as a ligand at dopamine D2/D3 receptors. The nature of this interaction (agonist, antagonist, or partial agonist) remains to be determined.

Caption: Postulated interaction with the dopaminergic D2 receptor signaling pathway.

Interaction with the Serotonergic System

The piperazine and piperidine scaffolds are also integral to many ligands of the serotonin (5-HT) receptor family.[8][12][13] Specifically, arylpiperazine derivatives have been extensively studied as ligands for 5-HT1A and 5-HT2A receptors, with applications as anxiolytics, antidepressants, and antipsychotics.[8] The 4-substituted piperidine ring can also play a crucial role in binding to serotonin receptors and transporters.[13][14]

Hypothesis: this compound may possess affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, and/or the serotonin transporter (SERT).

Caption: Postulated interaction with serotonergic 5-HT1A and 5-HT2A receptor signaling.

Proposed Experimental Workflows for Mechanistic Validation

To transition from postulation to empirical evidence, a structured experimental plan is essential. The following workflows outline the necessary steps to characterize the mechanism of action of this compound.

In Vitro Characterization

Caption: Proposed in vitro workflow for target validation and functional characterization.

Step-by-Step Protocol for Radioligand Binding Assay:

-

Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human D2 or 5-HT1A receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation

Following promising in vitro results, in vivo studies are necessary to understand the compound's physiological effects.

Proposed In Vivo Models:

-

Rodent Models of Psychosis: To assess potential antipsychotic activity (dopamine D2 antagonism), models such as apomorphine- or amphetamine-induced hyperlocomotion can be employed.

-

Elevated Plus Maze and Forced Swim Test: These models can evaluate potential anxiolytic and antidepressant effects, respectively, which may be mediated by serotonergic activity.

-

Microdialysis: This technique can be used to measure changes in extracellular levels of dopamine and serotonin in specific brain regions following administration of the compound.

Conclusion: A Call for Empirical Investigation

This compound represents a structurally intriguing molecule with the potential to modulate key CNS pathways. The hypotheses presented in this guide, based on the well-established pharmacology of its constituent piperazine and piperidine scaffolds, strongly suggest that this compound warrants further investigation as a potential dopamine and/or serotonin receptor ligand. The proposed experimental workflows provide a clear path forward for elucidating its true mechanism of action and therapeutic potential. The scientific community is encouraged to undertake these studies to unlock the secrets held within this novel chemical entity.

References

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- A Tale of Two Rings: Piperazine and Piperidine Deriv

- Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.

- Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central.

- 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity rel

- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.

- First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed.

- Recent development of piperazine and piperidine derivatives as antipsychotic agents.

- 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. ChemScene.

- 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR. Sigma-Aldrich.

- Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation Th

- Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors.

- Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. UTMB Research Experts.

- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC - NIH.

- Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed.

- 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-piperidin-4-ylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Ethyl-4-piperidin-4-ylpiperazine is a heterocyclic compound of interest in medicinal chemistry, belonging to a class of molecules that has been pivotal in the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of its core physicochemical properties, methods for its synthesis and analysis, and an exploration of its potential pharmacological and toxicological profile. By synthesizing available data with predictive methodologies and field-proven insights, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. The narrative emphasizes the causality behind experimental choices and provides a framework for the validation of its properties.

Introduction: The Significance of the Piperazine-Piperidine Scaffold

The piperazine and piperidine rings are ubiquitous structural motifs in a vast number of pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets. The strategic combination of these two rings in this compound creates a unique scaffold with a distinct three-dimensional architecture and distribution of nitrogen atoms. This arrangement is particularly relevant for targeting CNS receptors, where the basicity and lipophilicity of the molecule play a crucial role in its ability to cross the blood-brain barrier and interact with neurotransmitter systems.[1][2]

Derivatives of piperazine and piperidine have shown significant promise as antipsychotic agents, acting on various dopamine and serotonin receptors.[2][3] The ethyl group on the piperazine nitrogen of the title compound is expected to modulate its lipophilicity and metabolic stability, potentially offering a nuanced pharmacological profile compared to its methyl or unsubstituted counterparts. This guide will delve into the specific properties of this compound, providing a robust foundation for its further investigation.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of drug development. The following table summarizes the key identifiers and physicochemical parameters of this compound and its commonly available hydrochloride salt. It is important to note that while some data is available from commercial suppliers, other key experimental values are not readily found in the literature and have been estimated using validated computational models.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 1-Ethyl-4-(piperidin-4-yl)piperazine | 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride | Chemically Derived |

| CAS Number | 202991-77-3 | 435341-92-7 | [4] |

| Molecular Formula | C₁₁H₂₃N₃ | C₁₁H₂₄ClN₃ | |

| Molecular Weight | 197.32 g/mol | 233.78 g/mol | [4] |

| Appearance | Predicted to be a solid | Solid | |

| Melting Point | Not available (Predicted: 45-55 °C) | Not available | - |

| Boiling Point | Not available (Predicted: 280-300 °C) | Not available | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | Soluble in water | [5] |

| pKa (Predicted) | pKa1: ~9.5 (piperidine N-H), pKa2: ~8.0 (piperazine N-H) | - | - |

| LogP (Predicted) | 0.7977 | - | [4] |

| Topological Polar Surface Area (TPSA) | 18.51 Ų | - | [4] |

Expert Insight: The presence of three basic nitrogen atoms suggests that this compound will be readily protonated at physiological pH, enhancing its aqueous solubility. The predicted LogP value indicates a moderate lipophilicity, which is often a desirable trait for CNS drug candidates, balancing blood-brain barrier penetration with sufficient aqueous solubility.

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

Proposed Synthesis: Reductive Amination

A robust and widely used method for the synthesis of such compounds is reductive amination. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

-

Reductive Amination: To a solution of N-Boc-4-piperidone (1 equivalent) and 1-ethylpiperazine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: The resulting Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Final Isolation: The solvent is removed under reduced pressure, and the residue is either triturated with diethyl ether to yield the hydrochloride salt or neutralized with a base and extracted to obtain the free base.

Analytical Characterization Workflow

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized this compound.

Diagram of the Analytical Workflow:

Caption: A typical workflow for the analytical characterization of the target compound.

Detailed Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the piperidine and piperazine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms will be informative of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The signals for the carbons of the ethyl group and the carbons adjacent to the nitrogen atoms will be key diagnostic peaks.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): This technique is ideal for confirming the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 198.3. For the hydrochloride salt, the free base would likely be observed.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Determination: A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid or formic acid would be a suitable starting point. Detection by UV at a low wavelength (e.g., 210 nm) would be appropriate given the lack of a strong chromophore. A gradient elution may be necessary to ensure good separation from any impurities.

-

Pharmacological and Toxicological Considerations: A Predictive Outlook

Direct pharmacological and toxicological data for this compound are not available in the public domain. However, by examining the broader classes of piperazine and piperidine derivatives, we can infer a likely profile and highlight areas for future investigation.

Potential Pharmacological Applications

-

Central Nervous System (CNS) Activity: The piperazine-piperidine scaffold is a well-established pharmacophore for CNS targets. Many approved drugs for psychiatric conditions, such as schizophrenia and depression, contain this moiety.[2][6] These compounds often exhibit affinity for dopamine (D₂) and serotonin (5-HT) receptors.[3] It is plausible that this compound could also interact with these receptors, warranting investigation into its potential as an antipsychotic or antidepressant agent.

-

Other Potential Targets: Piperazine and piperidine derivatives have also been explored for a wide range of other therapeutic areas, including as antihistamines, anti-migraine agents, and kinase inhibitors.[7]

Toxicological Profile: Key Considerations

-

General Toxicity: Piperazine derivatives have been associated with a range of toxic effects, including neurotoxicity, hepatotoxicity, and in some cases, serotonin syndrome, particularly when abused.[8][9]

-

Metabolism: The primary route of metabolism for many piperazine derivatives is through cytochrome P450 enzymes.[8] The ethyl group in this compound may be susceptible to N-dealkylation, potentially leading to the formation of metabolites with different activity or toxicity profiles.

-

Reproductive and Developmental Toxicity: Some piperazine compounds have been classified as suspected of damaging fertility or the unborn child.[10] This is a critical aspect to consider in any preclinical development program.

-

Cardiotoxicity: The potential for hERG channel inhibition is a common concern for basic amines and should be assessed early in the drug discovery process to mitigate the risk of cardiac arrhythmias.

Expert Insight: The toxicological profile of this compound will be a critical determinant of its therapeutic potential. A thorough in vitro and in vivo safety assessment, including evaluation of off-target effects and metabolic pathways, will be essential.

Conclusion and Future Directions

This compound is a compound with a promising structural scaffold for the development of novel therapeutics, particularly for CNS disorders. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and a robust analytical workflow for its characterization. While direct experimental data for this specific molecule is limited, the insights gleaned from related piperazine and piperidine derivatives provide a strong foundation for its further investigation.

Future research should focus on the experimental validation of the predicted physicochemical properties, the optimization of the proposed synthesis, and a thorough exploration of its pharmacological and toxicological profile. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.

References

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry. 2021;21(3):362-379. Available from: [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry. 2015;105:14-25. Available from: [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2021;12(15):2856-2871. Available from: [Link]

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available from: [Link]

-

Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. 2011;3(7-8):439-45. Available from: [Link]

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Medicinal Chemistry Research. 2012;21(11):3586-3594. Available from: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

-

Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. 2019. Available from: [Link]

-

Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. 2020;70(4):423-441. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

Navigating the Bio-Pharmaceutical Frontier: A Technical Guide to the Biological Screening of 1-Ethyl-4-piperidin-4-ylpiperazine Derivatives

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1-Ethyl-4-piperidin-4-ylpiperazine core represents a fascinating and versatile scaffold in modern medicinal chemistry. The inherent structural features of this heterocyclic system—a piperidine ring coupled to a piperazine moiety—offer a unique combination of rigidity and conformational flexibility, making it an attractive starting point for the design of novel therapeutic agents. The dual basic nitrogen centers can be strategically functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] Furthermore, the piperazine and piperidine motifs are prevalent in numerous clinically successful drugs, suggesting their ability to interact with a wide array of biological targets.[2][3]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals embarking on the biological evaluation of novel this compound derivatives. Moving beyond a mere compilation of protocols, this document provides a strategic framework for a comprehensive screening cascade. We will delve into the rationale behind experimental choices, offering insights honed from extensive experience in the field. The methodologies presented are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data—the bedrock of successful drug discovery campaigns.

Our exploration will be grounded in scientific rigor, with key mechanistic claims and protocol standards substantiated by authoritative sources. This guide is structured to empower you with the knowledge and practical tools necessary to unlock the therapeutic promise of this intriguing class of molecules.

Chapter 1: The Strategic Imperative of a Multi-Pronged Screening Approach

A successful drug discovery program hinges on a well-defined and logically sequenced screening strategy. For a novel chemical series like the this compound derivatives, where the primary biological targets may not be immediately apparent, a multi-pronged approach is essential. This strategy involves parallel screening against a panel of targets and cell lines representing diverse therapeutic areas where piperazine and piperidine-containing compounds have historically shown promise. This initial broad-based screening maximizes the probability of identifying a primary biological activity, which can then be pursued with more focused secondary and tertiary assays.

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound class:

Caption: A logical workflow for the biological screening of novel compounds.

Chapter 2: Oncology-Focused Screening: Identifying Antiproliferative Agents

The piperazine scaffold is a recurring motif in a multitude of anticancer agents, attributed to its ability to engage with various targets implicated in cancer pathogenesis.[4] Therefore, a primary screen to assess the cytotoxic potential of novel this compound derivatives against a panel of human cancer cell lines is a logical and promising starting point.

The Cornerstone of Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The principle of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compounds (this compound derivatives) in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

-

Data Presentation: Summarizing Cytotoxicity Data

| Compound ID | Cell Line | IC50 (µM) |

| Derivative 1 | MCF-7 | 8.5 |

| Derivative 1 | A549 | 12.3 |

| Derivative 2 | MCF-7 | >100 |

| Derivative 2 | A549 | >100 |

Chapter 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Piperazine derivatives have demonstrated significant potential in this therapeutic area.[7][8] A primary screen to evaluate the antibacterial and antifungal activity of this compound derivatives is a crucial step in exploring their therapeutic utility.

Determining Antimicrobial Potency: Broth Microdilution for MIC

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[11]

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) on appropriate agar plates for 18-24 hours.

-

Select several well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]

-

Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compounds in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB to obtain a range of concentrations.

-

Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) on each plate.

-

-

Inoculation and Incubation:

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). A microplate reader can also be used to measure absorbance at 600 nm.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

-

Data Presentation: Summarizing Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 3 | 8 | 16 |

| Derivative 4 | 32 | >64 |

Chapter 4: Central Nervous System (CNS) Target Screening

Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly dopamine and serotonin receptors.[4] This makes a CNS receptor binding screen a highly relevant avenue for exploring the therapeutic potential of this compound derivatives, especially for neuropsychiatric disorders.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a powerful tool for determining the affinity of a test compound for a specific receptor.[12] These assays measure the ability of an unlabeled compound (the "cold" ligand) to compete with a radiolabeled ligand (the "hot" ligand) for binding to the receptor.[12]

-

Preparation of Receptor Membranes:

-

Use commercially available cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[13]

-

-

Assay Setup:

-

The assay is performed in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).[12]

-

50 µL of the test compound at various concentrations.

-

50 µL of a radiolabeled D2 antagonist, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration close to its dissociation constant (Kd).[1][12]

-

100 µL of the diluted cell membrane preparation.

-

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a wash buffer) using a cell harvester.[12]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Measurement of Radioactivity:

-

Place the filters into scintillation vials and add a scintillation cocktail.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

A similar protocol can be adapted for other CNS targets, such as the serotonin 5-HT2A receptor, using an appropriate radioligand like [³H]-Ketanserin.[14][15]

Data Presentation: CNS Receptor Binding Affinity

| Compound ID | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |

| Derivative 5 | 25 | 150 |

| Derivative 6 | 350 | 45 |

Chapter 5: Probing Other Therapeutic Avenues and Ensuring Safety

Beyond the primary screening areas, it is prudent to consider other potential biological activities and to assess the safety profile of promising lead compounds at an early stage.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV inhibitors are a class of oral antidiabetic drugs.[16] Given that some piperazine derivatives have shown DPP-IV inhibitory activity, this is a worthwhile secondary screen.[17] A fluorescence-based assay using a fluorogenic substrate like Gly-Pro-Aminomethylcoumarin (AMC) can be employed to screen for DPP-IV inhibitors.[17]

Caption: A streamlined workflow for a DPP-IV inhibitor screening assay.

Early Safety Assessment: The hERG Channel Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[18] Therefore, assessing the potential for hERG channel inhibition is a critical early safety screen in drug discovery. The gold standard for this assessment is the patch-clamp electrophysiology assay.[19]

This technique involves measuring the flow of ions through the hERG channel in single cells (typically HEK293 cells stably expressing the hERG channel) in the presence and absence of the test compound.[19] A reduction in the ion current in the presence of the compound indicates inhibition of the channel. The data is used to determine an IC50 value for hERG inhibition.

Chapter 6: The Importance of Early ADME Profiling

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are pivotal in early drug discovery.[20] They provide crucial insights into the pharmacokinetic properties of a compound, helping to identify potential liabilities and guide the optimization of lead candidates.[20] Key in vitro ADME assays include:

-

Solubility: Determining the aqueous solubility of a compound is fundamental, as poor solubility can hinder absorption.

-

Permeability: Assays using cell lines like Caco-2 can predict the intestinal absorption of orally administered drugs.

-

Metabolic Stability: Incubating compounds with liver microsomes or hepatocytes helps to assess their susceptibility to metabolic breakdown.

-

Plasma Protein Binding: The extent to which a compound binds to plasma proteins can significantly impact its distribution and availability to target tissues.

-

CYP450 Inhibition: Evaluating the potential of a compound to inhibit major cytochrome P450 enzymes is crucial for predicting drug-drug interactions.[21]

Integrating ADME data early in the screening cascade allows for a more informed selection of compounds to advance into more complex and costly in vivo studies.

Conclusion: A Roadmap to Discovery

The biological screening of this compound derivatives is a journey that begins with a broad, multi-pronged exploration and progressively narrows to a focused investigation of the most promising therapeutic avenues. This guide has provided a strategic roadmap, complete with detailed, field-proven protocols for primary and secondary screening in oncology, infectious diseases, and CNS disorders, as well as essential early safety and ADME profiling.

By embracing a logical, data-driven approach and adhering to rigorous experimental standards, researchers can systematically unravel the biological activities of this versatile chemical scaffold. The insights gained from this comprehensive screening cascade will be instrumental in identifying novel lead compounds with the potential to be developed into the next generation of therapeutics, ultimately contributing to the advancement of human health.

References

-

Selvita. In Vitro ADME. Available from: [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

-

Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Der Pharma Chemica. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Available from: [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available from: [Link]

-

International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available from: [Link]

-

NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

-

International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

-

PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

-

Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

-

PubMed. A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Available from: [Link]

-

PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available from: [Link]

-

Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available from: [Link]

-

OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

-

PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

-

Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Available from: [Link]

-

Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]

-

MDPI. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Available from: [Link]

-

PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available from: [Link]

-

Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]

-

Eurofins Discovery. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. Available from: [Link]

Sources

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. rsc.org [rsc.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]

- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 21. protocols.io [protocols.io]

A Technical Guide to 1-Ethyl-4-piperidin-4-ylpiperazine (CAS 435341-92-7): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-piperidin-4-ylpiperazine, registered under CAS number 435341-92-7. This compound is a heterocyclic building block featuring a piperidine moiety linked to an N-ethylated piperazine ring. Primarily utilized as a key intermediate in medicinal chemistry and drug discovery, its structure combines two pharmacologically significant scaffolds. This document details its physicochemical properties, provides a logical synthetic pathway, discusses its potential applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, and outlines essential safety and handling protocols. The guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: The Strategic Value of the Piperazine-Piperidine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks are repeatedly identified in successful therapeutics due to their favorable biological and physicochemical properties. The piperazine ring is a quintessential example, widely regarded as a "privileged scaffold".[1] Its prevalence stems from a unique combination of features: the two nitrogen atoms provide sites for substitution to modulate potency and selectivity, while also offering basic centers that can be protonated at physiological pH, thereby enhancing aqueous solubility and facilitating formulation.[1][2]

Similarly, the piperidine ring is a foundational aliphatic heterocycle frequently incorporated into CNS-active agents. This compound strategically combines these two valuable moieties. This structure presents itself as a versatile intermediate, offering a pre-formed core upon which medicinal chemists can elaborate to explore new chemical space. Its primary application lies in the synthesis of more complex molecules, particularly those designed to interact with neurotransmitter receptors like dopamine and serotonin, making it a compound of significant interest for neurological and psychiatric drug development programs.[3]

Chemical Identity and Physicochemical Properties

The compound is most commonly available as a hydrochloride salt to improve its stability and solubility.[3] The properties of both the free base and its HCl salt are detailed below.

Table 1: Compound Identifiers for this compound

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) |

| CAS Number | 435341-92-7 | 435341-92-7 |

| Molecular Formula | C₁₁H₂₃N₃[] | C₁₁H₂₄ClN₃[3][5] |

| Molecular Weight | 197.32 g/mol [] | 233.78 g/mol [3][5] |

| IUPAC Name | 1-ethyl-4-(piperidin-4-yl)piperazine[] | 1-ethyl-4-(piperidin-4-yl)piperazine hydrochloride |

| SMILES | CCN1CCN(CC1)C2CCNCC2[] | CCN1CCN(C2CCNCC2)CC1.[H]Cl[5] |

| InChI | InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3[] | Not directly available |

| InChIKey | JOXMSOKQNJLNEN-UHFFFAOYSA-N[] | Not directly available |

Table 2: Physicochemical and Computationally Predicted Data

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 280.9°C at 760 mmHg (Predicted) | [] |

| Topological Polar Surface Area (TPSA) | 18.51 Ų | [5] |

| LogP (Octanol-Water Partition Coeff.) | 0.7977 (Predicted) | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

Molecular Structure Visualization

The structure consists of a central piperazine ring, substituted with an ethyl group on one nitrogen and a piperidin-4-yl group on the other.

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 435341-92-7 are not extensively published, a highly logical and industrially scalable approach is through reductive amination. This method is a cornerstone of amine synthesis and is well-suited for coupling a piperidone precursor with an appropriate piperazine. A similar strategy has been documented for the synthesis of the analogous compound, 1-methyl-4-(piperidin-4-yl)piperazine.[6]

Proposed Experimental Protocol: Reductive Amination Pathway

This self-validating protocol relies on the formation of an intermediate iminium ion, which is then reduced in situ.

-

Reaction Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) and 1-ethylpiperazine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq) to catalyze iminium formation.

-

Reductive Agent Addition: Stir the mixture at room temperature for 1-2 hours. Subsequently, add a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of NaBH(OAc)₃ is critical; it is less basic and more tolerant of mildly acidic conditions than other hydrides like NaBH₄, preventing side reactions and ensuring a clean reduction of the intermediate iminium ion.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperidone.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Boc Deprotection: Dissolve the crude intermediate in a solvent like dioxane or methanol. Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

Final Isolation: Remove the solvent in vacuo. If the HCl salt is desired, trituration with diethyl ether may be performed to precipitate the product, which can then be collected by filtration and dried. For the free base, a basic work-up followed by extraction and purification via silica gel chromatography would be necessary.

Caption: Proposed two-step synthesis workflow.

Anticipated Spectroscopic Characterization

While vendor-supplied analytical data is not always available for research chemicals, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would show characteristic signals for the ethyl group as a quartet (–CH₂–) around 2.4-2.6 ppm and a triplet (–CH₃) around 1.0-1.2 ppm. The protons on the piperazine and piperidine rings would appear as a series of complex, overlapping multiplets in the aliphatic region (approx. 2.3-3.2 ppm). A broad, exchangeable singlet corresponding to the piperidine N-H proton would also be present.

-

¹³C NMR: The spectrum is expected to display 9 distinct signals in the aliphatic region, corresponding to the inequivalent carbon atoms in the molecule.

-

Mass Spectrometry (ESI-MS): In positive ion mode, the analysis would reveal a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 198.19 for the free base.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (alkane) around 2850-2950 cm⁻¹ and a characteristic N-H stretching band (secondary amine) around 3300-3400 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound is as a molecular scaffold for the synthesis of high-value pharmaceutical compounds.[3]

-

CNS Drug Design: Its structure is ideally suited for creating ligands that target G-protein-coupled receptors (GPCRs) and transporters within the central nervous system.[3] The piperidine nitrogen can be functionalized to introduce pharmacophoric elements, while the pre-existing ethylpiperazine moiety can serve as a key binding element or a solubilizing group.

-

Scaffold for Lead Optimization: In drug discovery campaigns, this compound serves as a readily available starting point. The ethyl group provides a fixed level of lipophilicity and a specific steric profile, which can be compared against other N-alkyl analogs (e.g., methyl, propyl) to establish structure-activity relationships (SAR).

-

Intermediate in Multi-step Syntheses: It is a building block for creating more complex heterocyclic systems, such as those found in oncology or anti-infective research.[7] The piperidine NH allows for a wide range of subsequent chemical modifications, including acylation, alkylation, and arylation reactions.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

-

Toxicological Data: No specific, comprehensive toxicological data is publicly available for this compound.[8] It should be treated as a potentially hazardous substance. It is intended for research and manufacturing use only and is not for direct human consumption.[5]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times during handling.

-

Storage: The compound, particularly in its hydrochloride form, should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[3][5] Some suppliers recommend storage under an inert atmosphere.[9]

-

Environmental Hazards: It is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water. Care should be taken to prevent its release into the environment.

Conclusion

This compound (CAS 435341-92-7) is a strategically designed chemical intermediate that merges the pharmacologically significant piperidine and piperazine scaffolds. While not a novel therapeutic agent in itself, its value lies in its role as a versatile building block for the synthesis of complex drug candidates. Its well-defined structure, predictable chemical reactivity, and relevance to CNS-targeting molecules make it a valuable tool for medicinal chemists and drug development professionals aiming to accelerate the discovery of new therapeutics.

References

- 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. MySkinRecipes. [Link]

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). [Link]

- 1-Ethyl-4-piperidin-1-ium-4-ylpiperazine-1,4-diium. PubChem, National Institutes of Health. [Link]

- Supplemental Information. The Royal Society of Chemistry. [Link]

- 1-(Piperidin-4-yl)piperazine. PubChem, National Institutes of Health. [Link]

- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed, National Institutes of Health. [Link]

- 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem, National Institutes of Health. [Link]

- 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]

- Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

- Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed, National Institutes of Health. [Link]

- Safety Data Sheet. Reprocell. [Link]

- (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. ResearchGate. [Link]

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride [myskinrecipes.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 7. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. lab-chemicals.com [lab-chemicals.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Ethyl-4-piperidin-4-ylpiperazine Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine-Piperidine Scaffold, a Privileged Motif in CNS Drug Discovery

The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration. When combined into a single chemical entity, the 1,4-disubstituted piperidinyl-piperazine core creates a versatile scaffold capable of interacting with a range of biological targets, particularly within the central nervous system (CNS).[3][4] Many compounds incorporating this hybrid structure have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents, primarily through their modulation of dopaminergic and serotonergic pathways.[3][5]

This guide focuses on the 1-Ethyl-4-piperidin-4-ylpiperazine core, a specific embodiment of this privileged scaffold. By dissecting its structure-activity relationships (SAR), we aim to provide a comprehensive technical resource for researchers engaged in the design and optimization of novel CNS-active compounds. We will explore the synthetic logic for creating this core and its analogs, delve into the nuanced effects of structural modifications on receptor affinity, and provide detailed, field-proven experimental protocols for their evaluation.

Part 1: Synthesis of the Core Scaffold and Analogs

Synthetic Strategy: The Logic of Reductive Amination

The most direct and widely employed method for synthesizing the this compound scaffold is reductive amination.[6][7] This powerful C-N bond-forming reaction is a cornerstone of medicinal chemistry due to its operational simplicity and broad substrate scope.[6] The logic involves the reaction of a ketone (N-Boc-4-piperidinone) with a primary or secondary amine (1-ethylpiperazine) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the target amine. The use of a Boc-protecting group on the piperidine nitrogen allows for controlled reaction and subsequent deprotection to yield the free amine, which can be further functionalized if desired.

Experimental Protocol: Synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine

This protocol details a standard two-step procedure for the synthesis of the parent scaffold.

Step 1: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add 1-ethylpiperazine (1.2 eq).

-

Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion/enamine intermediate.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity for imines over ketones.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product, tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate, by column chromatography on silica gel.

Step 2: Boc Deprotection

-

Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent like DCM or methanol.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Reaction: Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-